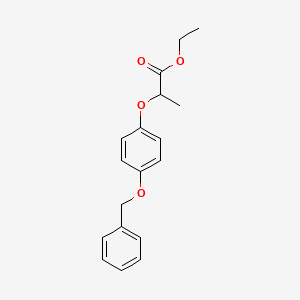

Ethyl 2-(4-benzyloxyphenoxy)propionate

Description

Contextualization within Phenoxypropionic Acid Derivative Chemistry

Ethyl 2-(4-benzyloxyphenoxy)propionate belongs to the phenoxypropionic acid derivative family. ontosight.ai This class of compounds is characterized by a phenoxy group attached to a propionic acid backbone. ontosight.ainih.gov Phenoxypropionic acids are notable for their biological activities and have found significant applications in various fields. ontosight.ai

Derivatives of 2-phenoxypropionic acid are widely recognized for their use as herbicides in agriculture, functioning as plant growth regulators. ontosight.aichemicalbook.comsigmaaldrich.com Beyond agriculture, these compounds are also subjects of pharmaceutical research, with studies indicating potential applications as anti-inflammatory agents and in the development of treatments for vascular diseases. ontosight.ai The specific structure of this compound, featuring an ethyl ester and a benzyloxy-substituted phenoxy group, positions it as a key intermediate in the synthesis of more complex molecules within this class. google.comevitachem.com For instance, the related compound 2-(4-hydroxyphenoxy)propionic acid is a crucial intermediate in the synthesis of several high-efficiency herbicides. google.com

Historical Perspective of Synthetic Challenges for Aryloxypropionate Structures

The synthesis of aryloxypropionate structures has historically presented several challenges for organic chemists. A common method for creating the ether linkage in these molecules is through the Williamson ether synthesis, which involves reacting a phenol (B47542) with an α-haloalkanoic acid ester. While effective, this reaction can be hampered by competing side reactions, the need for strong bases, and difficulties in achieving high yields and purity.

A significant challenge lies in controlling stereochemistry at the chiral center of the propionate (B1217596) moiety. Many of the biological activities of phenoxypropionic acid derivatives are stereospecific, meaning only one enantiomer (e.g., the R- or S-form) is active. researchgate.net Traditional synthetic methods often produce a racemic mixture (an equal mix of both enantiomers), requiring additional, often complex and costly, resolution steps to isolate the desired active compound. Developing stereoselective or asymmetric synthetic routes that preferentially produce the active enantiomer has been a major focus of research to overcome this limitation. researchgate.net

Chemical Significance of the Benzyloxyphenoxy Moiety in Organic Synthesis

The benzyloxyphenoxy moiety within this compound is of considerable significance in multi-step organic synthesis. The benzyl (B1604629) group (C₆H₅CH₂–) serves as a common and effective protecting group for the hydroxyl (-OH) functional group of a phenol.

In the synthesis of more complex aryloxypropionates, it is often necessary to prevent the reactive phenolic hydroxyl group from interfering with reactions occurring at other parts of the molecule. By converting the hydroxyl group of hydroquinone (B1673460) to a benzyl ether, its reactivity is masked. The benzyl group is relatively stable under a variety of reaction conditions (e.g., basic conditions used in Williamson ether synthesis) but can be selectively removed later in the synthetic sequence through methods like catalytic hydrogenation. google.com This strategy allows for the precise and controlled construction of the target molecule.

The synthesis of this compound itself often starts from hydroquinone monobenzyl ether, reacting it with an ethyl 2-halopropionate like ethyl 2-bromopropionate in the presence of a base. google.comprepchem.com

Example Synthetic Route

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

This table illustrates a common synthetic pathway. google.comprepchem.com

Overview of Current Research Trajectories in Phenoxypropionate Chemistry

Current research in the field of phenoxypropionate chemistry is advancing on several fronts, driven by the need for greater efficiency, sustainability, and the discovery of new applications. raci.org.au

A primary focus remains on the development of novel herbicides with improved efficacy, higher selectivity for target weeds, and better environmental profiles. google.com This includes the synthesis of new derivatives and the investigation of their structure-activity relationships to understand how molecular modifications impact herbicidal activity. rsc.org

In the pharmaceutical realm, researchers continue to explore the therapeutic potential of phenoxypropionic acid derivatives. This involves synthesizing and screening new compounds for various biological activities, building on earlier findings related to their anti-inflammatory and other properties. ontosight.aiindexcopernicus.comctppc.org

Furthermore, there is a strong trend towards the development of greener and more sustainable synthetic methods. raci.org.au This includes the use of more environmentally benign solvents, the development of catalytic processes to replace stoichiometric reagents, and the exploration of biocatalysis, using enzymes to perform reactions with high selectivity and under mild conditions. researchgate.net The application of computational chemistry and machine learning is also an emerging trend, helping to predict the properties of new molecules and optimize reaction pathways before they are tested in the lab. raci.org.aumdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-phenylmethoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-3-20-18(19)14(2)22-17-11-9-16(10-12-17)21-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKYBAPDSOHWRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Benzyloxyphenoxy Propionate

Classical Etherification Approaches

The formation of the phenoxy ether linkage in Ethyl 2-(4-benzyloxyphenoxy)propionate is commonly accomplished using classical etherification methods, most notably the Williamson ether synthesis. This approach involves the reaction of a phenoxide with an alkyl halide.

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comlibretexts.org In the context of synthesizing this compound, this reaction involves the nucleophilic attack of a p-benzyloxyphenoxide ion on an ethyl propionate (B1217596) molecule bearing a leaving group at the alpha position, such as ethyl 2-bromopropionate. prepchem.comprepchem.com

The key steps involve:

Deprotonation of p-(benzyloxy)phenol (also known as hydroquinone (B1673460) monobenzyl ether) by a strong base to form the corresponding phenoxide. youtube.com This phenoxide acts as a potent nucleophile.

The subsequent SN2 reaction where the phenoxide attacks the electrophilic carbon of ethyl 2-bromopropionate, displacing the bromide ion and forming the desired ether linkage. prepchem.comprepchem.com

For the SN2 reaction to be efficient, primary and methyl alkyl halides are preferred as substrates to minimize competing elimination reactions. masterorganicchemistry.comlibretexts.org

The choice of base is critical for the successful deprotonation of the phenol (B47542) to generate the nucleophilic phenoxide ion. The reaction requires a base strong enough to abstract the acidic phenolic proton.

Potassium Hydroxide (B78521) (KOH): In one documented synthesis, pulverized potassium hydroxide is used to deprotonate hydroquinone monobenzyl ether. prepchem.com The use of a strong base like KOH ensures the complete formation of the potassium phenoxide intermediate, which then reacts with ethyl 2-bromopropionate. prepchem.com

Sodium Methoxide (NaOCH₃): Another effective base is sodium methoxide. prepchem.com It reacts with p-(benzyloxy)phenol to generate the sodium phenoxide and methanol (B129727). This method is straightforward and commonly employed in Williamson ether syntheses. prepchem.com

Sodium Hydroxide (NaOH): Sodium hydroxide has also been reported as the base in this synthesis, dissolved in an alcoholic solvent. google.com

These bases serve a catalytic role in the sense that they are essential for generating the reactive nucleophile, thereby enabling the etherification to proceed. prepchem.comgoogle.com

The solvent system and reaction conditions play a pivotal role in the yield and purity of the final product. Polar aprotic solvents are often favored for SN2 reactions because they can solvate the cation of the base while leaving the anion (the nucleophile) relatively free and highly reactive. masterorganicchemistry.com

Dimethyl Sulfoxide (B87167) (DMSO): The use of dry DMSO as a solvent has been reported in conjunction with potassium hydroxide as the base. masterorganicchemistry.comprepchem.com

Hexamethylphosphoramide (HMPA): In a procedure using sodium methoxide, dry HMPA was employed as the solvent. The reaction mixture was heated on a steam bath for 16 hours to ensure completion. prepchem.com

Ethanol (B145695): Dehydrated alcohol (ethanol) has been used as a solvent when sodium hydroxide is the base. google.com The reaction is reported to proceed at normal temperature with stirring for 4-6 hours. google.com

Optimization of these conditions, such as temperature and reaction time, is crucial for maximizing the yield and minimizing side reactions. prepchem.com

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Hydroquinone monobenzyl ether | Ethyl 2-bromopropionate | Potassium Hydroxide (KOH) | Dimethyl Sulfoxide (DMSO) | Not specified | prepchem.com |

| p-(Benzyloxy)phenol | Ethyl 2-bromopropionate | Sodium Methoxide (NaOCH₃) | Hexamethylphosphoramide (HMPA) | Heated on steam bath for 16 hours | prepchem.com |

| Hydroquinone monobenzyl ether | Ethyl 2-bromopropionate | Sodium Hydroxide (NaOH) | Dehydrated Alcohol | Stirring at normal temperature for 4-6 hours | google.com |

Esterification Strategies for the Propionate Moiety

An alternative synthetic route involves first preparing the 2-(4-benzyloxyphenoxy)propanoic acid and then converting the carboxylic acid to the corresponding ethyl ester. This pathway separates the formation of the ether and ester linkages into distinct synthetic steps.

Direct esterification, most notably the Fischer esterification, involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In this approach, 2-(4-benzyloxyphenoxy)propanoic acid would be refluxed with an excess of ethanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk

The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is typically used as the solvent and in large excess. masterorganicchemistry.com Alternatively, water, the byproduct of the reaction, can be removed as it forms. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol. masterorganicchemistry.comchemguide.co.uk This method is a fundamental and cost-effective way to produce esters. ceon.rs

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This reaction can be catalyzed by either an acid or a base. To synthesize this compound, one could start with a different ester, for example, Mthis compound.

The methyl ester would be treated with a large excess of ethanol in the presence of a catalyst. The equilibrium would be shifted towards the formation of the more stable ethyl ester, often facilitated by the removal of the methanol byproduct through distillation. This method is particularly useful when the corresponding carboxylic acid is sensitive to the conditions of direct esterification or when a different ester precursor is more readily available.

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of many aryloxyphenoxypropionate compounds is stereospecific, with one enantiomer often exhibiting significantly higher desired activity (e.g., herbicidal) while the other may be inactive or contribute to off-target effects. Consequently, the stereoselective synthesis of the enantiomeric forms of this compound is of significant chemical interest. Methodologies to achieve this separation or direct synthesis include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.

Chiral Auxiliary Approaches

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.com The auxiliary, being chiral itself, directs the reaction to occur from a less sterically hindered face, resulting in a diastereomeric mixture that is more easily separated than an enantiomeric mixture. After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

For the synthesis of enantiomerically enriched 2-aryloxypropionic acids, a common strategy involves attaching the propionic acid precursor to a chiral auxiliary. One of the most widely used classes of auxiliaries for this purpose is the Evans oxazolidinones. nih.govnih.govspringerprofessional.de The synthesis proceeds by first acylating the chiral oxazolidinone with a propionyl group. The subsequent key step is the diastereoselective nucleophilic substitution (SN2) with the phenoxide, in this case, 4-benzyloxyphenoxide. The bulky groups on the auxiliary block one face of the molecule, forcing the incoming phenoxide to attack from the opposite side, thereby creating the new stereocenter with a high degree of control.

Another effective group of chiral auxiliaries for this transformation are amides derived from (S)-lactic acid (lactamides). researchgate.net Racemic 2-bromo-propionic acid can be coupled with a chiral lactamide. A subsequent dynamic kinetic resolution process during the substitution reaction with a phenoxide can lead to a high diastereomeric excess of the desired product. researchgate.net

The general workflow for a chiral auxiliary-based synthesis is outlined below:

Attachment: The propanoic acid moiety is covalently bonded to the chiral auxiliary.

Diastereoselective Reaction: The key C-O bond is formed via nucleophilic substitution with 4-benzyloxyphenoxide. The auxiliary directs the stereochemical outcome.

Cleavage: The chiral auxiliary is cleaved from the product, yielding the enantiomerically enriched 2-(4-benzyloxyphenoxy)propionic acid, which can then be esterified to the final ethyl ester.

| Auxiliary Type | Key Features | Typical Diastereomeric Excess (de) | Reference |

| Evans Oxazolidinones | Derived from amino acids; rigid structure provides excellent stereocontrol in alkylation and aldol (B89426) reactions. | >95% | nih.gov |

| Lactamides | Derived from (S)-lactic acid; effective in dynamic kinetic resolution processes for aryloxyacetic acids. | High | researchgate.net |

| Camphorsultam | Known as Oppolzer's sultam; provides high stereoselectivity in various reactions including Michael additions. | High | wikipedia.org |

| Pseudoephedrine | Can be used to form a chiral amide; the configuration of the product is directed by the auxiliary's methyl group. | High | wikipedia.org |

Asymmetric Catalysis in C-O Bond Formation

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the chiral product. For the synthesis of this compound, asymmetric catalysis can be applied to the formation of the crucial C-O ether linkage.

While direct asymmetric catalysis on the propionate stereocenter is challenging, strategies often focus on atroposelective synthesis of the diaryl ether backbone when applicable, or more commonly, on catalytic reactions that set the stereocenter during the C-O bond formation. This can be achieved through transition-metal-catalyzed cross-coupling reactions. For instance, a palladium or copper catalyst complexed with a chiral ligand can facilitate the coupling of 4-benzyloxyphenol with an appropriate propionate precursor.

The design of chiral ligands is central to this methodology. nih.gov Non-symmetrical P,N-ligands, such as phosphinooxazolines (PHOX ligands), have proven effective in many metal-catalyzed asymmetric reactions. researchgate.net These ligands create a specific chiral environment around the metal center, which can differentiate between the two prochiral faces of the substrate during the catalytic cycle, leading to the preferential formation of one enantiomer. nih.govresearchgate.net

A representative catalytic cycle might involve:

Oxidative addition of the metal catalyst to a precursor containing the propionate moiety.

Coordination of the 4-benzyloxyphenoxide to the chiral metal complex.

Reductive elimination to form the C-O bond and regenerate the catalyst, with the chiral ligand dictating the stereochemistry of the product.

| Catalyst System | Ligand Type | Reaction Type | Key Advantage | Reference |

| Palladium-based | P,N-Ligands (e.g., PHOX) | Allylic Alkylation / C-O Coupling | High enantioselectivity, broad substrate scope. | researchgate.net |

| Rhodium-based | Diphosphine Ligands (e.g., DiPAMP) | Asymmetric Hydrogenation / Cross-Coupling | High turnover numbers and enantioselectivity. | |

| Copper-based | Chiral Phosphoramide Ligands | C-O Cross-Coupling | Use of a more economical and earth-abundant metal. | researchgate.net |

| Iron-Lewis Acid | Bidentate Ligands (e.g., BIPHOP-F) | Diels-Alder / Coupling Reactions | Utilizes an inexpensive and environmentally benign metal. | rsc.org |

Enzymatic Resolution Techniques for Propionate Esters

Enzymatic resolution is a powerful green chemistry tool for obtaining enantiomerically pure compounds. This technique relies on the high stereoselectivity of enzymes, which catalyze a reaction on only one enantiomer of a racemic mixture. nih.gov For propionate esters, lipases are the most commonly used enzymes for kinetic resolution. almacgroup.com

The process starts with a racemic mixture of this compound. A lipase (B570770), such as Candida antarctica lipase B (CALB), often immobilized on a solid support (e.g., Novozym 435), is introduced into the reaction medium. nih.govresearchgate.net The enzyme selectively catalyzes the hydrolysis of one enantiomer (e.g., the R-enantiomer) of the ester into the corresponding carboxylic acid, while leaving the other enantiomer (the S-enantiomer) untouched. nih.gov

The reaction is stopped at or near 50% conversion, resulting in a mixture of one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid. These two products, having different functional groups, can be easily separated by standard chemical techniques like extraction. This method provides access to both enantiomers from a single racemic batch. nih.gov Research on the closely related (R, S)-2-Phenoxy-propionic acid methyl ester has demonstrated that lipases from Aspergillus oryzae can achieve an enantiomeric excess (e.e.) of over 99% with a conversion rate of approximately 50%. nih.gov

| Enzyme | Substrate Analog Studied | Optimal Conditions | Result | Reference |

| Lipase from Aspergillus oryzae | (R, S)-2-Phenoxy-propionic acid methyl ester | pH 7.5, 30 °C | 99.5% e.e. (substrate), 50.8% conversion | nih.gov |

| Candida antarctica lipase B (Novozym 435) | 2-Phenoxy propionic acid | Isooctane solvent, esterification with 1-butanol | Good enantiomeric ratio | researchgate.net |

| Lipase from Pseudomonas fluorescens | Aryloxy-propan-2-yl acetates | Phosphate (B84403) buffer (pH 7.0), 30 °C | High enantioselectivity | mdpi.com |

| Lipase from Burkholderia cepacia | 3-Aryl alkanoic acid esters | Phosphate buffer (pH 7.0) | Excellent enantioselectivity (E >200) | almacgroup.com |

Novel Synthetic Pathways and Green Chemistry Principles

Modern synthetic chemistry emphasizes the development of pathways that are not only efficient but also environmentally benign. For the synthesis of this compound, this involves exploring novel energy sources like microwaves and developing more selective and recyclable catalysts to improve yields and reduce waste. rsc.org

Microwave-Assisted Synthesis Adaptations

Microwave-assisted organic synthesis has emerged as a valuable technique that aligns with green chemistry principles. ajrconline.org By using microwave irradiation as an energy source, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to minutes. nih.gov This rapid heating is more energy-efficient than conventional methods.

The formation of the ether linkage in this compound, typically achieved through a Williamson ether synthesis, is well-suited for microwave adaptation. The reaction involves the nucleophilic substitution of a leaving group on the propionate precursor by the 4-benzyloxyphenoxide anion. Under microwave irradiation, the polar reactants absorb microwave energy efficiently, leading to a rapid increase in temperature and significantly enhanced reaction rates. This can lead to higher yields and cleaner reaction profiles by minimizing the formation of side products that may occur during prolonged heating. researchgate.net

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage |

| Williamson Ether Synthesis | Several hours | 5-15 minutes | Drastic reduction in reaction time, improved energy efficiency. |

| Esterification | 1-3 hours (reflux) | 10-15 minutes | Faster reaction, often leading to higher purity and yield. |

| Multicomponent Reactions | Hours to days | 5-10 minutes | Simplifies procedures and reduces waste from intermediate purification steps. |

Catalyst Development for Enhanced Selectivity and Yield

Catalyst development is crucial for improving the efficiency and selectivity of synthetic routes. For the synthesis of this compound, innovations in catalysis focus on increasing the yield of the desired product while minimizing waste and harsh reaction conditions.

One significant area of development is phase-transfer catalysis (PTC). crdeepjournal.orgmdpi.com The synthesis of aryloxyphenoxypropionates often involves a reaction between a water-soluble phenoxide salt and an organic-soluble alkyl halide (like ethyl 2-bromopropionate). This biphasic system suffers from slow reaction rates due to the low mutual solubility of the reactants. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt (e.g., Aliquat 336®), facilitates the reaction by transporting the phenoxide anion from the aqueous or solid phase into the organic phase, where it can react with the ester. phasetransfer.com This technique enhances reaction rates, allows for the use of milder conditions, and often improves yields by suppressing side reactions. crdeepjournal.org A patented method for the synthesis of the related R-(+)-2-(4-hydroxyphenoxy) ethyl propionate explicitly utilizes a phase-transfer catalyst to improve yield and selectivity. google.com

Further developments include the creation of more robust and recyclable catalysts. For instance, immobilizing catalysts on solid supports can simplify product purification and allow the catalyst to be recovered and reused, which is both economically and environmentally advantageous.

Sustainable Reagent and Solvent Selection

The synthesis of this compound, traditionally achieved through methods like the Williamson ether synthesis, often involves the use of hazardous reagents and volatile organic solvents. In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes that minimize environmental impact by employing safer reagents and alternative solvent systems. These approaches aim to reduce waste, decrease energy consumption, and utilize renewable resources without compromising reaction efficiency and product yield.

Key strategies in the sustainable synthesis of this compound include the use of phase-transfer catalysis, often enhanced by ultrasound or microwave irradiation, the replacement of conventional solvents with greener alternatives like ionic liquids, and the development of solvent-free reaction conditions. These methodologies represent significant advancements in creating environmentally benign processes for the production of this compound and related phenoxypropionate esters.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful technique for accelerating reactions between reactants located in different immiscible phases. In the context of synthesizing this compound, PTC facilitates the reaction between the water-soluble phenoxide salt and the organic-soluble alkylating agent. This method often eliminates the need for harsh, anhydrous conditions and expensive aprotic solvents, allowing the use of more environmentally friendly options like water or enabling solid-liquid reactions with milder bases such as potassium carbonate. phasetransfer.comijche.com

The efficiency of PTC can be significantly enhanced by combining it with energy sources like ultrasound or microwave irradiation. rsc.orgresearchgate.net Sonication, for instance, provides mechanical energy that improves mass transfer between phases, thereby increasing reaction rates. ijche.combcrec.id Research on analogous ester syntheses has demonstrated that ultrasound-assisted PTC can lead to higher yields in shorter reaction times under mild conditions. ijche.com

Table 1: Comparison of Catalysts in Phase-Transfer Catalysis for Aryl Ether Synthesis

| Catalyst Type | Example | Key Advantages | Relevant Findings |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Low cost, high efficiency, commercially available. | Significantly enhances reaction rates in solid-liquid PTC systems. bcrec.id |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Higher thermal stability compared to ammonium salts. | Effective in solid-liquid PTC for synthesis of related ethers. google.com |

| Crown Ethers | 18-Crown-6 | High catalytic activity for specific cation complexation. | Can be used but are often more expensive and toxic. |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry tool that can dramatically reduce reaction times, often from hours to minutes, and improve product yields. ajrconline.org This technique utilizes the efficient heating of polar molecules through dielectric loss, leading to rapid and uniform temperature increases throughout the reaction mixture. For the synthesis of this compound, microwave irradiation can accelerate the Williamson ether synthesis, potentially allowing for solvent-free conditions or the use of high-boiling, greener solvents. ajrconline.orgnih.gov The combination of microwave heating with PTC can create a synergistic effect, further enhancing reaction efficiency. rsc.orgresearchgate.net

Table 2: General Comparison of Microwave-Assisted vs. Conventional Synthesis for Etherification

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours | Minutes |

| Energy Consumption | High | Low |

| Product Yield | Variable, often moderate | Often higher |

| Side Reactions | More prevalent due to prolonged heating | Minimized due to shorter reaction times |

| Solvent Use | Often requires volatile organic solvents | Can be performed with minimal or no solvent |

Ionic Liquids and Other Green Solvents

The selection of a solvent is a critical factor in the sustainability of a chemical process. Traditional volatile organic solvents (VOCs) are often flammable, toxic, and contribute to air pollution. Consequently, there is a strong impetus to replace them with greener alternatives.

Ionic Liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered "designer solvents" because their physical and chemical properties can be tailored by modifying the cation and anion structure. mdpi.commdpi.comnih.gov Key advantages of ILs include their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. mdpi.comnih.gov In the synthesis of this compound, ILs can serve as a recyclable reaction medium, potentially enhancing reaction rates and selectivity. mdpi.comrushim.ru Ether-functionalized ILs have been specifically designed to improve the dissolution of certain substrates and may offer unique advantages. nih.govresearchgate.net

Solvent-Free Conditions: The most sustainable approach is to eliminate the solvent altogether. Solvent-free, or solid-state, reactions reduce waste and simplify product purification. For the Williamson ether synthesis, reacting neat starting materials in the presence of a solid base (like potassium carbonate) and a phase-transfer catalyst, often with microwave or ultrasound assistance, can be a highly efficient and environmentally friendly method. rsc.orgresearchgate.net

Table 3: Comparison of Conventional and Green Solvents for Synthesis

| Solvent Type | Example(s) | Advantages | Disadvantages |

| Conventional Aprotic Polar | Dimethyl sulfoxide (DMSO) prepchem.com, N,N-Dimethylformamide (DMF) | High polarity, good solvating power. | High boiling point, toxicity, difficult to remove. |

| Ionic Liquids (ILs) | [BMIM][BF4] (1-Butyl-3-methylimidazolium tetrafluoroborate) | Negligible vapor pressure, recyclable, tunable properties. mdpi.commdpi.com | Higher cost, potential toxicity, viscosity. |

| Water | H₂O | Non-toxic, inexpensive, non-flammable. | Poor solubility of organic reactants (can be overcome with surfactants). francis-press.com |

| Solvent-Free | N/A | No solvent waste, simplified workup, potential for high reaction rates. | Limited to reactants that are liquid or can melt at reaction temperature. |

Chemical Reactivity and Transformation Pathways of Ethyl 2 4 Benzyloxyphenoxy Propionate

Hydrolytic Stability and Degradation Kinetics

The hydrolytic stability of Ethyl 2-(4-benzyloxyphenoxy)propionate is expected to be significantly influenced by pH, a characteristic common to many esters and ethers. Hydrolysis, a reaction with water, can lead to the cleavage of the ester or ether linkages within the molecule.

The ester group in this compound is susceptible to both acid- and base-catalyzed hydrolysis. libretexts.org Generally, the rate of ester hydrolysis is slowest in the neutral pH range and increases under both acidic and alkaline conditions.

Under acidic conditions, the hydrolysis of the ester is a reversible reaction catalyzed by hydronium ions. chemguide.co.uk For structurally related phenoxypropionate esters, such as fenoxaprop-ethyl (B166152), the stability is pH-sensitive. nih.gov While fenoxaprop-ethyl exhibits rapid degradation of its benzoxazolyl-oxy-phenoxy ether linkage in acidic solutions (below pH 4.6), the ester linkage is also a potential site for hydrolysis. nih.gov

In alkaline environments, the hydrolysis of the ester, known as saponification, is an irreversible process that yields a carboxylate salt and an alcohol. libretexts.orgchemguide.co.uk This reaction is typically faster than acid-catalyzed hydrolysis. For instance, the hydrolysis of fenoxaprop-ethyl is significantly faster at pH 9.1, with a half-life of only 8.3 hours, primarily due to the cleavage of the ester bond. nih.gov It is therefore anticipated that this compound will exhibit greater hydrolytic instability at higher pH values, leading to the cleavage of its ethyl ester linkage.

The degradation kinetics of similar herbicides, like fenoxaprop-p-ethyl, have been shown to follow first-order kinetics, with a strong dependence on pH. researchgate.net This compound is relatively stable in neutral media but degrades rapidly as the pH decreases or increases. researchgate.net A similar kinetic profile can be expected for this compound.

Table 1: Predicted pH-Dependent Hydrolysis of this compound (Illustrative)

| pH Condition | Primary Hydrolysis Site | Expected Rate |

| Acidic (pH < 4) | Ether and Ester Linkages | Moderate to Fast |

| Neutral (pH 6-8) | Ester Linkage | Slow |

| Alkaline (pH > 9) | Ester Linkage | Fast |

This table is illustrative and based on the behavior of analogous compounds.

Based on the general principles of ester hydrolysis, the cleavage of the ester linkage in this compound would yield two primary products: 2-(4-benzyloxyphenoxy)propanoic acid and ethanol (B145695). libretexts.org

Under acidic conditions: The reaction would produce 2-(4-benzyloxyphenoxy)propanoic acid and ethanol. However, cleavage of the ether bonds might also occur. Studies on the analogous compound fenoxaprop-ethyl in acidic conditions show cleavage of the ether linkage to form ethyl 2-(4-hydroxyphenoxy)propanoate and 6-chloro-2,3-dihydrobenzoxazol-2-one. nih.govresearchgate.net By analogy, acidic conditions could potentially also lead to the cleavage of the benzyloxy or phenoxy ether bonds in the target molecule.

Under alkaline conditions: The primary products would be the salt of 2-(4-benzyloxyphenoxy)propanoic acid and ethanol. libretexts.org For fenoxaprop-p-ethyl, basic conditions lead to the formation of the corresponding fenoxaprop (B166891) acid via the breakdown of the ester bond. researchgate.net

Table 2: Potential Hydrolysis Products of this compound

| Reaction Condition | Product 1 | Product 2 |

| Acid-catalyzed Hydrolysis | 2-(4-benzyloxyphenoxy)propanoic acid | Ethanol |

| Base-catalyzed Hydrolysis | 2-(4-benzyloxyphenoxy)propanoate (salt) | Ethanol |

Oxidative Transformations

The structure of this compound contains several sites that could be susceptible to oxidative transformations, including the benzylic carbon of the benzyloxy group and the aromatic rings.

Aerobic oxidation, or reaction with atmospheric oxygen, can be a significant degradation pathway for organic molecules, often mediated by catalysts or initiated by other reactive species. The benzylic carbon atom (the CH group adjacent to both the phenyl ring and the ether oxygen of the benzyloxy group) is a likely site for aerobic oxidation. Such positions are known to be susceptible to oxidation to form hydroperoxides, which can then decompose to ketones or carboxylic acids. rsc.orgrsc.org For instance, the aerobic oxidation of benzyl (B1604629) amines and active methylene (B1212753) compounds can be promoted by strong organic bases in the absence of transition-metal catalysts. acs.org In the case of this compound, this could lead to the formation of a ketone at the benzylic position, followed by potential cleavage of the C-C bond to yield benzoic acid and other degradation products. chemrxiv.org

Reactions involving peroxides, such as hydrogen peroxide (H₂O₂) or organic peroxides, can lead to the oxidation of various functional groups. The ether linkages in this compound are potential targets for peroxide-mediated oxidation. Unspecific peroxygenases, for example, can catalyze the oxidative cleavage of ether bonds via the insertion of an oxygen atom adjacent to the ether oxygen, forming an unstable hemiacetal that spontaneously breaks down. nih.gov This could lead to the cleavage of either the benzyloxy or the phenoxy ether linkage.

Furthermore, the aromatic rings can undergo hydroxylation in the presence of strong oxidizing agents like hydrogen peroxide, often catalyzed by metal ions. epa.gov The benzylic position is also a primary target for oxidation by peroxides, which can lead to the formation of alcohols, aldehydes, or carboxylic acids. For example, methylene substituted aromatic compounds can be oxidized by t-butyl hydroperoxide to yield ketones or carboxylic acids. google.com

Table 3: Potential Oxidative Transformation Products of this compound (Illustrative)

| Oxidant | Potential Reaction Site | Potential Product(s) |

| Air (O₂) | Benzylic C-H | Ketone at benzylic position, Benzoic acid |

| Hydrogen Peroxide (H₂O₂) | Ether linkage, Aromatic ring, Benzylic C-H | Cleavage products (phenols, aldehydes), Hydroxylated aromatics, Benzoic acid |

Thermal Decomposition Pathways

The thermal stability of this compound is dictated by the strength of its covalent bonds. At elevated temperatures, the molecule is expected to undergo decomposition through the cleavage of its weakest bonds. Similar to its photochemical degradation, the ether linkages are the most probable sites for initial thermal scission.

The general mechanism for the thermal decomposition of ethers can proceed through radical or concerted pathways. For a molecule with the complexity of this compound, a free-radical mechanism is highly probable, involving the homolytic cleavage of C-O bonds to generate radical intermediates. These radicals can then initiate chain reactions, leading to the formation of a complex mixture of smaller, more volatile compounds, as well as non-volatile polymeric materials.

Analysis of Volatile and Non-Volatile Thermal Byproducts

The byproducts of thermal decomposition can be broadly categorized into volatile and non-volatile fractions. The composition of these fractions is highly dependent on the decomposition temperature and atmosphere (e.g., inert or oxidative).

Table 2: Predicted Thermal Decomposition Byproducts of this compound

| Byproduct Category | Potential Compounds | Predicted Formation Mechanism |

| Volatile | Toluene, Benzene, Phenol (B47542), Ethanol, Propionic acid, Carbon dioxide, Carbon monoxide | Cleavage and rearrangement of the parent molecule and subsequent radical reactions. |

| Non-Volatile | Char, Polymeric residues | High-temperature condensation and polymerization reactions of involatile intermediates. |

Advanced Spectroscopic and Structural Elucidation of Ethyl 2 4 Benzyloxyphenoxy Propionate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of "Ethyl 2-(4-benzyloxyphenoxy)propionate" offers a detailed map of the proton environments within the molecule. The chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (J) for each proton signal provide critical information about its neighboring atoms.

Based on the structure, the predicted ¹H NMR spectral data in a suitable solvent like CDCl₃ would exhibit distinct signals corresponding to the ethyl group protons, the methine proton of the propionate (B1217596) moiety, the aromatic protons of both the phenoxy and benzyl (B1604629) groups, and the methylene (B1212753) protons of the benzyl group.

Predicted ¹H NMR Data Table

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~1.60 | Doublet | 3H | -CH(CH₃ ) |

| ~4.20 | Quartet | 2H | -OCH₂ CH₃ |

| ~4.70 | Quartet | 1H | -OCH (CH₃)- |

| ~5.05 | Singlet | 2H | -OCH₂ Ph |

| ~6.80-7.00 | Multiplet | 4H | Aromatic protons (phenoxy) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., alkyl, aromatic, carbonyl).

Predicted ¹³C NMR Data Table

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~14.2 | Primary (CH₃) | -OCH₂C H₃ |

| ~18.5 | Primary (CH₃) | -CH(C H₃) |

| ~61.5 | Secondary (CH₂) | -OC H₂CH₃ |

| ~70.5 | Secondary (CH₂) | -OC H₂Ph |

| ~74.0 | Tertiary (CH) | -OC H(CH₃)- |

| ~115.0-122.0 | Tertiary (CH) | Aromatic (phenoxy) |

| ~127.5-129.0 | Tertiary (CH) | Aromatic (benzyl) |

| ~137.0 | Quaternary | Aromatic (benzyl, C-ipso) |

| ~150.0-155.0 | Quaternary | Aromatic (phenoxy, C-O) |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, cross-peaks would be observed between the triplet and quartet of the ethyl group, and between the doublet and quartet of the 2-propoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. For example, the proton signal at ~4.20 ppm would show a correlation to the carbon signal at ~61.5 ppm, confirming the -OCH₂- group of the ethyl ester.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons. For example, the protons of the ethyl group (-OCH₂CH₃ ) would show a correlation to the carbonyl carbon (~173.0 ppm).

"this compound" possesses a chiral center at the C2 position of the propionate moiety. To determine the stereochemistry (R or S configuration), chiral NMR techniques can be employed. The use of chiral shift reagents (e.g., lanthanide complexes) can induce diastereomeric interactions, leading to the separation of signals for the two enantiomers in the ¹H NMR spectrum. The differential shifts observed can then be used to assign the absolute configuration. Alternatively, the formation of diastereomeric derivatives with a chiral auxiliary can also be used to distinguish between the enantiomers by NMR.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the unambiguous determination of the molecular formula. For "this compound" (C₁₈H₂₀O₄), the expected exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₈H₂₀O₄ + H]⁺ | 301.1434 |

The observation of an experimental mass that matches the calculated mass to within a few parts per million (ppm) would confirm the elemental composition of the molecule.

Fragmentation Pathway Analysis via Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides profound insights into the structural architecture of molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound (C₁₈H₂₀O₄, molecular weight: 300.35 g/mol ), the fragmentation pathways can be predicted based on the established principles of mass spectrometry for esters and ethers.

The primary fragmentation is anticipated to initiate at the most labile bonds. A key fragmentation pathway involves the cleavage of the benzylic C-O bond, which is inherently weak. This would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, a commonly observed and abundant ion in the mass spectra of benzyl-containing compounds. The corresponding radical cation of ethyl 2-(4-hydroxyphenoxy)propanoate would be formed at m/z 209.

Another significant fragmentation route is the cleavage of the ether bond between the phenoxy group and the propionate moiety. This can result in the formation of a benzyloxyphenoxy radical and a charged ethyl propionate fragment, or more likely, a charged benzyloxyphenoxy fragment at m/z 199 (C₁₃H₁₁O₂⁺) and a neutral loss.

Furthermore, fragmentation patterns characteristic of the ethyl ester group are expected. This includes the neutral loss of ethene (C₂H₄, 28 Da) via a McLafferty rearrangement, leading to an ion at m/z 272. Alpha-cleavage adjacent to the carbonyl group could result in the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form an acylium ion at m/z 255, or the loss of the ethyl group radical (•CH₂CH₃, 29 Da).

A plausible fragmentation pathway is summarized in the table below:

Table 1: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment | Neutral Loss | Fragmentation Pathway |

|---|---|---|---|---|

| 300 | 91 | Benzyl cation (C₇H₇⁺) | C₁₁H₁₃O₄• | Benzylic C-O bond cleavage |

| 300 | 199 | Benzyloxyphenoxy cation (C₁₃H₁₁O₂⁺) | C₅H₉O₂• | Ether bond cleavage |

| 300 | 272 | [M - C₂H₄]⁺ | C₂H₄ | McLafferty rearrangement |

| 300 | 255 | [M - •OC₂H₅]⁺ | •OC₂H₅ | Alpha-cleavage |

| 300 | 209 | Ethyl 2-(4-hydroxyphenoxy)propanoate radical cation | C₇H₇• | Benzylic C-O bond cleavage |

Isotopic Labeling for Mechanistic Studies

For instance, to verify the McLafferty rearrangement, the ethyl ester could be synthesized using ethanol (B145695) labeled with ¹³C at the alpha position (CH₃¹³CH₂OH). If the rearrangement proceeds as predicted, the resulting fragment ion at m/z 272 would retain the ¹³C label, shifting its mass to m/z 273. Conversely, labeling the carbonyl oxygen with ¹⁸O would also result in a corresponding shift in the mass of this fragment, confirming the involvement of the ester group in this rearrangement.

To unequivocally identify the origin of the m/z 91 ion, the benzyl group could be labeled with deuterium. A perdeuterated benzyl group would produce a fragment at m/z 98 (C₇D₇⁺), confirming its origin from the benzyloxy moiety. Similarly, labeling the oxygen of the phenoxy group with ¹⁸O would help to elucidate the mechanisms involving the cleavage of the ether bonds.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups within a molecule based on their characteristic vibrational frequencies. The spectra of this compound are expected to exhibit a combination of vibrations from its constituent parts: the ethyl propionate, the phenoxy ether, and the benzyl group.

Key vibrational modes can be predicted and assigned as follows:

Aromatic C-H Stretching: The presence of two aromatic rings (phenyl and phenoxy) will give rise to C-H stretching vibrations typically observed in the 3100-3000 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretching: The ethyl and methyl groups of the propionate moiety will exhibit symmetric and asymmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The ester carbonyl group is expected to produce a strong and characteristic absorption band in the IR spectrum, typically around 1750-1730 cm⁻¹. This is one of the most readily identifiable peaks.

Aromatic C=C Stretching: The skeletal vibrations of the aromatic rings will result in a series of peaks in the 1600-1450 cm⁻¹ region.

C-O Stretching: The molecule contains two types of C-O bonds: the ester C-O and the ether C-O. The asymmetric C-O-C stretching of the ether is expected around 1250 cm⁻¹, while the ester C-O stretching will appear in the 1200-1050 cm⁻¹ range.

Out-of-Plane (OOP) C-H Bending: The substitution pattern of the aromatic rings can be inferred from the strong OOP C-H bending vibrations in the 900-675 cm⁻¹ region. The para-substituted phenoxy ring and the monosubstituted benzyl ring will have characteristic absorptions in this region.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3100 - 3000 | Medium to Weak |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980 - 2850 | Medium to Strong |

| C=O Stretch | Ester | 1750 - 1730 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-O-C Stretch | Aryl Ether | ~1250 | Strong |

| C-O Stretch | Ester | 1200 - 1050 | Strong |

| C-H Bend (OOP) | Aromatic | 900 - 675 | Strong |

Conformational Studies Using Vibrational Spectroscopy

Vibrational spectroscopy can also provide information about the conformational isomers of a molecule. This compound possesses several rotatable bonds, leading to a flexible structure. Different spatial arrangements of the benzyloxy group relative to the phenoxypropionate moiety could result in distinct conformers.

However, at room temperature, the energy barrier for interconversion between these conformers is likely to be low, resulting in a spectrum that represents an average of the most stable conformations. Low-temperature IR or Raman studies could potentially "freeze out" specific conformers, allowing for their individual vibrational signatures to be resolved and analyzed. Without experimental data, a detailed conformational analysis remains speculative.

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

A thorough search of the current literature and crystallographic databases did not yield any published crystal structures for this compound or its closely related derivatives. Therefore, no experimental data on its solid-state conformation, packing, or intermolecular interactions can be presented at this time. Should a suitable crystalline form of this compound or a derivative be obtained in the future, X-ray diffraction analysis would be a crucial step in completing its comprehensive structural elucidation.

Analytical Methodologies for Characterization and Detection

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of Ethyl 2-(4-benzyloxyphenoxy)propionate and related compounds. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer powerful means for separation, identification, and quantification.

HPLC is a versatile and widely used technique for the analysis of aryloxyphenoxy-propionate compounds due to their polarity and thermal lability, which can make GC analysis challenging without derivatization. Method development involves the careful selection of stationary and mobile phases, as well as an appropriate detection strategy.

The choice of stationary phase is critical for achieving the desired separation.

Reversed-Phase C18 Columns: For general analysis and quantification, octadecylsilane (B103800) (C18) columns are frequently employed. These columns separate compounds based on their hydrophobicity. A typical setup might use a C18 column (150 × 4.6 mm, 5 µm) for the chromatographic separation of related propanoic acid derivatives. pensoft.netresearchgate.net

Chiral Stationary Phases (CSPs): Since this compound contains a chiral center, separating its enantiomers is often necessary. Polysaccharide-based and cyclodextrin-based CSPs are effective for this purpose. For instance, a permethyl-β-cyclodextrin chiral stationary phase has been successfully used under reversed-phase conditions for the chiral separation of structurally similar aryloxyphenoxy-propionate herbicides. nih.gov Columns such as the (S,S) Whelk-O 1 are also utilized for the chiral separation of related propionate (B1217596) compounds. registech.com

Optimizing the mobile phase is crucial for controlling retention time and resolution.

Composition: In reversed-phase HPLC, mobile phases typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). pensoft.netnih.govepa.gov For chiral separations on a permethyl-β-cyclodextrin column, mixtures of various alcohols (methanol, ethanol (B145695), 2-propanol) with water have been investigated. nih.gov For normal-phase HPLC, a mobile phase of hexane, ethyl acetate, and trifluoroacetate (B77799) (97:3:0.95, v/v/v) has been used to separate related compounds. researchgate.net

pH: The pH of the mobile phase, particularly the aqueous component, can significantly impact the retention of ionizable compounds. For acidic compounds, adjusting the pH with additives like formic acid or using a phosphate (B84403) buffer is common to ensure consistent retention and peak shape. pensoft.netresearchgate.netepa.gov

Flow Rate: The flow rate affects both the analysis time and the separation efficiency. Typical flow rates range from 0.18 to 2.0 mL/min, depending on the column dimensions and mobile phase viscosity. registech.com An isocratic elution at a flow rate of 1.0 mL/min is often used in validated methods for related compounds. pensoft.netresearchgate.net

The presence of a chromophore (the aromatic rings) in this compound makes UV-Vis detection the most common and straightforward strategy. The detector is typically set at a wavelength where the analyte exhibits maximum absorbance to ensure high sensitivity. For related phenoxypropionic acid derivatives, detection wavelengths of 225 nm, 240 nm, and 254 nm have been effectively used. pensoft.netregistech.com

Table 1: HPLC Method Parameters for Analysis of Related Propionate Compounds

| Parameter | Stationary Phase | Mobile Phase | Flow Rate | Detector | Reference |

| Example 1 | (S,S) Whelk-O 1 (10 µm, 25 cm x 4.6 mm) | (98/2) Hexane/Ethanol | 2.0 mL/min | UV 254 nm | registech.com |

| Example 2 | Nucleodex-β-PM (200 × 4 mm) | Methanol/Water (60% v/v) | 0.18 - 0.70 mL/min | UV 240 nm | |

| Example 3 | C18 column (150×4.6 mm, 5 μm) | Acetonitrile: Phosphate buffer (pH 3) (50:50 v/v) | 1.0 mL/min | UV 225 nm | pensoft.netresearchgate.net |

| Example 4 | Phenomenex Onyx C18 (3.0 mm x 100 mm) | Water (0.1% formic acid) and Methanol (0.1% formic acid) | Not Specified | Mass Spectrometry | epa.gov |

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. While some aryloxyphenoxy-propionates may require derivatization to improve volatility and prevent thermal degradation, GC-MS provides excellent sensitivity and structural information.

Column Selection: The choice of GC column is based on the polarity of the analyte. For the analysis of many organic compounds, a non-polar or medium-polarity capillary column is suitable. A common choice is a column coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., DB-5ms), which is a versatile stationary phase for separating a wide range of compounds. nih.gov

Temperature Programming: A programmed temperature ramp is used to ensure the efficient elution of compounds with different boiling points. A typical program might start at a low initial oven temperature (e.g., 60-70°C), hold for a short period, and then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 325°C), which is then held to ensure all components elute from the column. nih.gov The mass spectrometer provides definitive identification by comparing the fragmentation pattern of the analyte to spectral libraries. researchgate.netjmchemsci.com

Table 2: Typical GC-MS Parameters for General Organic Compound Analysis

| Parameter | Setting | Reference |

| Column | DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film) | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Injection Mode | Split (e.g., 1:5 ratio) | nih.gov |

| Initial Oven Temp. | 60°C, hold for 1 min | nih.gov |

| Temp. Ramp | 10°C/min to 325°C | nih.gov |

| Final Temp. Hold | 10 min | nih.gov |

| Ionization Mode | Electron Impact (EI, 70 eV) | nih.gov |

| Mass Scan Range | m/z 50-650 | nih.gov |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS)

Derivatization Strategies for Enhanced Volatility and Detection

For analysis by gas chromatography (GC), which requires analytes to be volatile and thermally stable, derivatization is a critical step for compounds like phenoxypropionic acids. researchgate.net This chemical modification process alters the analyte's functional groups to increase its volatility and improve its chromatographic properties and detector response. jfda-online.comgcms.cz The primary strategies for a compound containing a potential carboxylic acid precursor or related polar functional groups include silylation and alkylation (esterification). researchgate.net

Silylation: This is a common technique where an active hydrogen in the molecule is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comjmaterenvironsci.com The reaction with BSTFA is robust, and its byproducts are typically volatile, which prevents interference in the chromatographic analysis. gcms.cz Silylation reduces the polarity of the compound and minimizes hydrogen bonding, making it more suitable for GC analysis. gcms.cz

Alkylation/Esterification: This process converts carboxylic acids into their corresponding esters, which are more volatile. gcms.cz For phenoxy acid herbicides, derivatization with agents like pentafluorobenzyl bromide (PFBBr) can be employed, which also enhances detection sensitivity, particularly with an electron capture detector (ECD). researchgate.netgcms.cz The reaction creates a more stable and volatile derivative suitable for GC separation. gcms.cz

The choice of derivatization reagent and reaction conditions (e.g., temperature, time, and solvent) must be carefully optimized to ensure the reaction goes to completion for accurate and reproducible results. sigmaaldrich.com

Table 1: Common Derivatization Reagents for GC Analysis

| Reagent Class | Example Reagent | Target Functional Group(s) | Key Advantage |

|---|---|---|---|

| Silylating Agents | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Carboxylic Acids | Produces volatile byproducts. gcms.cz |

| MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamide) | Hydroxyl, Carboxylic Acids | Forms stable tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net | |

| Alkylating Agents | PFBBr (Pentafluorobenzyl bromide) | Carboxylic Acids, Phenols | Creates derivatives ideal for trace analysis with ECD. gcms.cz |

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of phenoxy acid compounds in various samples. obrnutafaza.hrcmro.in It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for detecting trace levels of analytes in complex matrices. cmro.in The specificity of MS/MS detection often allows for simpler and faster chromatographic separations compared to methods using less selective detectors like UV. cmro.in

The interface between the liquid chromatograph and the mass spectrometer is the ionization source, which converts the analyte molecules into gas-phase ions. For phenoxypropionic acid derivatives and related herbicides, Electrospray Ionization (ESI) is the most commonly employed technique. cmro.innih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and semi-polar compounds. It generates ions directly from a liquid solution, minimizing thermal degradation of the analyte. For acidic compounds like phenoxypropionic acids, ESI is typically operated in negative ion mode, which facilitates the deprotonation of the molecule to form [M-H]⁻ ions. However, positive ion mode can also be used, forming adducts with ions present in the mobile phase, such as sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.gov

Atmospheric Pressure Chemical Ionization (APCI): APCI is another option that is better suited for less polar and more volatile compounds than ESI. It involves a corona discharge to ionize the mobile phase, which then transfers charge to the analyte molecules through chemical reactions.

The choice between ESI and APCI depends on the specific physicochemical properties of this compound and the composition of the LC mobile phase.

To ensure that an analytical method is reliable, accurate, and reproducible, it must be validated. Key validation parameters for quantitative LC-MS/MS analysis include selectivity, linearity, and precision. lipidmaps.org

Selectivity: This is the ability of the method to distinguish and quantify the analyte from other components in the sample, such as metabolites, impurities, or matrix effects. In tandem mass spectrometry, selectivity is achieved by using the Multiple Reaction Monitoring (MRM) mode. epa.gov This involves isolating a specific precursor ion (the molecular ion or a characteristic adduct) and monitoring its fragmentation into a specific product ion. lipidmaps.orgepa.gov The unique precursor-to-product ion transition provides a high degree of certainty in identification and quantification.

Linearity: Linearity demonstrates the proportional relationship between the detector response and the analyte concentration over a specific range. It is established by analyzing a series of calibration standards and plotting the response against the concentration. The resulting calibration curve is typically evaluated by its coefficient of determination (r²), which should ideally be close to 1.0.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of a series of measurements. lipidmaps.orgnih.gov Precision is assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). lipidmaps.org

Table 2: Typical Validation Parameters for LC-MS/MS Methods

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ability to differentiate the analyte from interferences. | No significant interfering peaks at the analyte's retention time in blank samples. |

| Linearity | Proportionality of response to concentration. | Coefficient of determination (r²) > 0.99. |

| Precision (RSD/CV) | Closeness of repeated measurements. | Typically < 15% for quality control samples. lipidmaps.org |

| Accuracy (% Bias) | Closeness of measured value to the true value. | Typically within ±15% of the nominal value. lipidmaps.org |

| Limit of Detection (LOD) | Lowest analyte concentration that can be reliably detected. | Signal-to-noise ratio ≥ 3. lipidmaps.org |

| Limit of Quantification (LOQ) | Lowest analyte concentration that can be quantitatively determined. | Signal-to-noise ratio ≥ 10. lipidmaps.org |

Sample Preparation Techniques for Complex Matrices

Before instrumental analysis, this compound must often be extracted from its sample matrix (e.g., water, soil, biological fluids) and concentrated. nih.gov Sample preparation is a crucial step that removes interferences and enriches the analyte to a concentration level suitable for detection. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used and efficient technique for cleaning up and concentrating analytes from liquid samples. researchgate.netnih.gov For phenoxy acid herbicides in aqueous samples, the general procedure involves several steps: obrnutafaza.hrweber.hu

Sample Pretreatment: The pH of the water sample is adjusted to be acidic (typically pH < 2) using an acid like sulfuric acid. obrnutafaza.hrweber.hu This ensures that the acidic analytes are in their neutral, protonated form, which allows for better retention on non-polar sorbents.

Cartridge Conditioning: The SPE cartridge, commonly packed with a sorbent like C18 or a polymeric material, is conditioned sequentially with a solvent like methanol and then with acidified water to activate the sorbent and ensure reproducible interactions. weber.hu

Sample Loading: The pretreated sample is passed through the conditioned cartridge. The analyte partitions from the sample matrix and is retained on the solid phase sorbent. weber.hu

Washing: The cartridge is washed with a weak solvent (e.g., acidified water) to remove co-extracted interferences that are not strongly bound to the sorbent.

Analyte Elution: The retained analyte is eluted from the cartridge using a small volume of a strong organic solvent, such as acetonitrile, methanol, or ethyl acetate. researchgate.netweber.hu This eluate, which contains the concentrated and purified analyte, can then be analyzed directly or further concentrated by evaporation. weber.hu

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic sample preparation method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govacs.org

The fundamental principle for extracting acidic compounds like phenoxypropionic acids involves pH adjustment. The aqueous sample is first acidified to neutralize the acidic functional groups, reducing their water solubility and increasing their affinity for an organic solvent. nih.gov A water-immiscible organic solvent (e.g., hexane, chlorobenzene) is then added, and the mixture is vigorously shaken to facilitate the transfer of the analyte from the aqueous phase to the organic phase. nih.govchromatographyonline.com After separation of the two layers, the organic phase containing the analyte is collected. This process may be repeated to improve recovery. The collected organic extracts are then often dried and concentrated before analysis.

A modern variation of this technique is Dispersive Liquid-Liquid Microextraction (DLLME), which utilizes a small amount of extraction solvent and a disperser solvent to form a cloudy solution, maximizing the surface area for rapid extraction and significantly reducing solvent consumption. researchgate.netnih.gov

Matrix Effect Mitigation Strategies

In the quantitative analysis of this compound, particularly at trace levels in complex matrices such as environmental and biological samples, the "matrix effect" is a significant challenge. restek.com This phenomenon, which can manifest as either signal suppression or enhancement, arises from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. restek.comnih.gov The result can be inaccurate and imprecise quantification. nih.gov To ensure data quality, various strategies have been developed to mitigate these effects. These can be broadly categorized into sample preparation techniques, calibration strategies, and chromatographic/instrumental approaches.

Sample Preparation Techniques

The primary goal of sample preparation is to remove as many interfering matrix components as possible while efficiently extracting the analyte of interest. chromatographyonline.comgimitec.com The choice of technique depends on the complexity of the matrix and the physicochemical properties of this compound.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted sample preparation method in pesticide residue analysis. nih.govselectscience.net It involves an initial extraction with a solvent like acetonitrile, followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup. The d-SPE step utilizes sorbents to remove specific matrix components. For a moderately nonpolar compound like this compound, a combination of primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove lipids, would be effective.

Solid-Phase Extraction (SPE): SPE is a more traditional and highly effective cleanup technique that can significantly reduce matrix effects. gimitec.comjst.go.jp By passing the sample extract through a cartridge containing a specific sorbent, interfering compounds can be retained while the analyte of interest is eluted. For this compound, reversed-phase SPE (e.g., using a C18 sorbent) would be a suitable choice to separate it from more polar matrix components.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. gimitec.com While a fundamental technique, its selectivity can be lower compared to SPE, but it can be effective for initial cleanup of very complex matrices. nih.gov

The effectiveness of these cleanup methods in reducing matrix components is a critical step towards mitigating matrix effects.

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

| Technique | Principle | Typical Sorbents/Solvents | Effectiveness in Matrix Removal | Applicability for this compound |

|---|---|---|---|---|

| QuEChERS | Extraction followed by d-SPE cleanup | Acetonitrile, PSA, C18, GCB | Good to Excellent | Highly Applicable |

| Solid-Phase Extraction (SPE) | Differential partitioning between a solid and liquid phase | C18, Polymeric Sorbents | Excellent | Highly Applicable |

| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | Ethyl Acetate, Dichloromethane | Moderate | Applicable for initial cleanup |

Calibration Strategies

Even with efficient sample cleanup, some matrix components may persist. Calibration strategies are therefore employed to compensate for their effects on the analyte signal.

Matrix-Matched Calibration: This is one of the most common and effective approaches to counteract matrix effects. nih.govnih.govtum.de Calibration standards are prepared in a blank matrix extract that is free of the analyte but is expected to have the same matrix composition as the samples. researchgate.netresearchgate.net This ensures that the standards and the samples experience similar ionization suppression or enhancement, leading to more accurate quantification. The main challenge of this method is obtaining a suitable blank matrix. tum.de

Standard Addition: The method of standard additions involves dividing a sample into several aliquots and spiking each with a known, increasing amount of the analyte standard. chromatographyonline.com By plotting the instrument response against the added concentration, the endogenous concentration of the analyte in the unspiked sample can be determined from the x-intercept. This method is particularly useful when a blank matrix is unavailable but can be labor-intensive. chromatographyonline.com

Stable Isotope Dilution (SID): This is considered the "gold standard" for correcting matrix effects. chromatographyonline.comrestek.com A known amount of a stable isotope-labeled (e.g., ¹³C or ²H) version of this compound is added to the sample at the beginning of the analytical procedure. Since the stable isotope-labeled internal standard (SIL-IS) has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same matrix effects. restek.com By measuring the ratio of the analyte signal to the SIL-IS signal, the matrix effects are effectively canceled out. The primary limitations of this approach are the high cost and commercial availability of the labeled standards. chromatographyonline.com

Table 2: Effectiveness of Different Calibration Strategies

| Strategy | Principle | Advantage | Disadvantage |

|---|---|---|---|

| Matrix-Matched Calibration | Standards prepared in blank matrix extract | Effectively compensates for signal suppression/enhancement | Requires a true blank matrix, can be labor-intensive |

| Standard Addition | Spiking sample aliquots with known analyte concentrations | Does not require a blank matrix | Time-consuming and requires larger sample volumes |

| Stable Isotope Dilution | Use of a stable isotope-labeled internal standard | Most accurate correction for matrix effects and procedural losses | High cost and limited availability of labeled standards |

Chromatographic and Instrumental Approaches

In addition to sample preparation and calibration, modifications to the analytical method itself can help to minimize matrix effects.

Sample Dilution: A straightforward approach to reduce the concentration of co-eluting matrix components is to simply dilute the sample extract. nih.govjst.go.jp This can be very effective, but it is only feasible if the concentration of this compound is high enough to remain above the instrument's limit of quantitation after dilution. chromatographyonline.com

Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions can help to separate the analyte peak from the regions where significant matrix effects occur. nih.gov This can be achieved by adjusting the mobile phase composition, gradient profile, or by using a more selective column. A post-column infusion experiment can be used to identify the retention time windows with the most significant ion suppression or enhancement. gimitec.comchromatographyonline.com

Instrumental Parameters: Adjusting the mass spectrometer's settings, such as the ionization source parameters (e.g., capillary voltage, gas flows), can sometimes help to minimize the impact of matrix effects. nih.gov While not a complete solution, optimization can improve the signal-to-noise ratio for the analyte in the presence of interfering compounds.

By employing a combination of these strategies—thorough sample cleanup, appropriate calibration methods, and optimized analytical conditions—it is possible to effectively mitigate matrix effects and achieve accurate and reliable quantification of this compound in complex samples.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which are fundamental to its chemical behavior. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A DFT analysis of Ethyl 2-(4-benzyloxyphenoxy)propionate would involve calculating the electron density to determine the molecule's ground-state energy, optimized geometry, and various electronic properties.

Frontier Molecular Orbital (FMO) theory is a key component of molecular orbital theory used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons, suggesting a higher reactivity towards electrophiles.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy level suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial parameter. A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. For this compound, a HOMO-LUMO analysis would pinpoint the regions of the molecule most likely to participate in electron-donating or electron-accepting interactions, which is fundamental to understanding its potential reaction mechanisms.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. In this compound, these would likely be concentrated around the oxygen atoms of the ether and ester groups.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack.